2-(Dibenzo[b,d]furan-2-yl)benzo[d]thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H11NOS |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-dibenzofuran-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C19H11NOS/c1-3-7-16-13(5-1)14-11-12(9-10-17(14)21-16)19-20-15-6-2-4-8-18(15)22-19/h1-11H |
InChI Key |
AENWSVFEHGDKHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Dibenzo B,d Furan 2 Yl Benzo D Thiazole and Its Derivatives
Direct Synthetic Routes to the 2-(Dibenzo[b,d]furan-2-yl)benzo[d]thiazole Core
The direct construction of the this compound scaffold is primarily achieved through two major strategies: palladium-catalyzed cross-coupling reactions that form a carbon-carbon bond between the two heterocyclic systems, and condensation reactions that build the benzothiazole (B30560) ring onto a dibenzofuran (B1670420) precursor.
Catalytic Cross-Coupling Approaches (e.g., Suzuki-Miyaura Reaction)
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it highly suitable for linking the dibenzofuran and benzothiazole rings. researchgate.net This approach typically involves the palladium-catalyzed reaction between a boronic acid (or its ester derivative) and a halide. For the synthesis of the target compound, two primary pathways are feasible:
Pathway A: The coupling of a 2-halodibenzofuran with benzothiazole-2-boronic acid.
Pathway B: The coupling of dibenzofuran-2-boronic acid with a 2-halobenzothiazole.
Research on similar 2-arylbenzothiazole structures has demonstrated the efficacy of this method. For instance, various 2-arylbenzothiazole derivatives have been successfully synthesized by coupling 2-(4-bromophenyl)benzo[d]thiazole with different arylboronic acids in high yields (80-95%). researchgate.net, hpu2.edu.vn This reaction is typically carried out in the presence of a palladium catalyst, such as a PdCl2 complex, and a base. researchgate.net Similarly, the synthesis of novel benzofuran (B130515) derivatives via Suzuki coupling in aqueous media has been shown to be effective, highlighting the reaction's robustness. mdpi.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Heterocycle Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-(4-Bromophenyl)benzofuran | Arylboronic Acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | Good | mdpi.com |
| 2-(4-Bromophenyl)benzo[d]thiazole | Arylboronic Acid | 2-Phenylimidazole-PdCl₂ | - | - | 80-95% | researchgate.net, hpu2.edu.vn |
This adaptability allows for the synthesis of the core structure and its derivatives, provided the necessary halogenated and boronic acid-functionalized precursors are available. researchgate.net
Condensation and Ring-Closure Reactions for Benzothiazole Formation
The most traditional and widely employed method for synthesizing 2-substituted benzothiazoles is the condensation reaction of 2-aminothiophenol (B119425) with a carbonyl-containing compound. nih.gov In the case of this compound, this involves the direct condensation of dibenzo[b,d]furan-2-carbaldehyde with 2-aminothiophenol .
This reaction proceeds through a nucleophilic attack by the amino group of 2-aminothiophenol on the aldehyde's carbonyl carbon, forming a Schiff base intermediate (an imine). ekb.eg Subsequent intramolecular cyclization involving the thiol group, followed by an oxidation/aromatization step, yields the final benzothiazole ring system. ekb.eg
A wide array of catalysts and reaction conditions have been developed to promote this transformation, offering flexibility and optimization potential. researchgate.net, organic-chemistry.org These include:
Acid or Base Catalysis: The reaction can be catalyzed by various acids or bases to facilitate the initial condensation and subsequent cyclization steps.
Oxidative Conditions: An oxidant is often required for the final aromatization step. Systems like air/DMSO can provide the necessary oxidative conditions without the need for a metal catalyst. organic-chemistry.org
Iodine Catalysis: Molecular iodine has been used as a mild Lewis acid catalyst, sometimes in solvent-free conditions, to promote the condensation. mdpi.com
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields. nih.gov
Table 2: Catalytic Systems for Condensation of 2-Aminothiophenol with Aldehydes
| Aldehyde | Catalyst/System | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Benzaldehydes | Sodium Hydrosulfite | Water/Ethanol | Reflux, 12h | 51-82% | mdpi.com |
| Aromatic Aldehydes | Air/DMSO | DMSO | - | Good to Excellent | organic-chemistry.org |
| Aromatic Aldehydes | NH₄Cl | Methanol (B129727)/Water | Room Temp, 1h | High | nih.gov |
| Aromatic Aldehydes | Fluorescein/Blue LED | - | Room Temp, 3h | Excellent | ekb.eg |
| N-protected Amino Acids | Molecular Iodine | Solvent-free | Trituration, 20-25 min | 54-98% | mdpi.com |
The versatility of the condensation reaction makes it a cornerstone in the synthesis of the this compound core. researchgate.net
Synthesis of Functionalized this compound Derivatives
The synthesis of functionalized derivatives can be approached in two main ways: by modifying the pre-formed heterocyclic core or by using precursors that already contain the desired functional groups.
Post-Synthetic Modification Strategies
Once the this compound core is assembled, functional groups can be introduced onto either the dibenzofuran or the benzothiazole ring systems. This strategy is useful for creating a library of related compounds from a common intermediate.
A common approach involves electrophilic aromatic substitution reactions such as halogenation or nitration. The electron-rich nature of the dibenzofuran and benzothiazole rings facilitates these reactions. For example, a methoxy-substituted benzothiazole derivative was deprotected to a phenol, which was then alkylated to introduce a new side chain. nih.gov This demonstrates how an existing functional group can be manipulated post-synthesis. nih.gov Similarly, thioformanilides can be cyclized to form benzothiazoles using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), a method compatible with various functional groups like nitro and alkoxy. organic-chemistry.org These newly installed groups, such as halogens or nitro groups, can serve as handles for further transformations, including additional cross-coupling reactions or reduction to amines, respectively.
Targeted Substituent Incorporation via Precursor Functionalization
A more direct and often more efficient strategy for synthesizing functionalized derivatives is to use starting materials that already bear the desired substituents. nih.gov This approach offers better control over the position and type of functional group introduced.
In Condensation Reactions: One can use a substituted 2-aminothiophenol or a functionalized dibenzo[b,d]furan-2-carbaldehyde . For instance, condensing 5-substituted 2-aminothiophenols with various benzaldehydes has been shown to produce the corresponding functionalized 2-arylbenzothiazoles in good yields. mdpi.com
In Cross-Coupling Reactions: Functionalized derivatives can be prepared by choosing appropriately substituted precursors. A study on the synthesis of benzothiazole derivatives used 2-(4-bromophenyl)benzo[d]thiazole as a key intermediate, which was then coupled with a variety of substituted arylboronic acids to yield a library of compounds with targeted functionalities. researchgate.net, hpu2.edu.vn
This precursor-based approach is highly modular, allowing for the systematic variation of substituents on either heterocyclic unit to fine-tune the properties of the final molecule.
Table 3: Examples of Precursor Functionalization for Derivative Synthesis
| Precursor 1 | Precursor 2 | Method | Resulting Derivative | Reference |
|---|---|---|---|---|
| 5-Substituted 2-aminothiophenols | Benzaldehydes | Condensation | 5-Substituted 2-arylbenzothiazoles | mdpi.com |
| 2-(4-Bromophenyl)benzo[d]thiazole | Arylboronic Acids | Suzuki Coupling | 2-(4'-Aryl-biphenyl-4-yl)benzo[d]thiazole | researchgate.net, hpu2.edu.vn |
| 2-Aminothiophenol | 5-Aldehyde bisthiophene | Condensation | 2-bisthiophene substituted benzothiazole | nih.gov |
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places increasing emphasis on environmentally benign methods. Several green chemistry principles have been successfully applied to the synthesis of benzothiazole derivatives and can be adapted for the production of this compound.
Key green strategies include:
Use of Greener Solvents: Traditional syntheses often rely on volatile organic solvents. Alternative, more environmentally friendly solvents such as water, ethanol, or glycerol (B35011) have been used effectively for benzothiazole synthesis. nih.gov, organic-chemistry.org, nih.gov For example, the condensation of 2-aminothiophenol and aldehydes has been achieved in an aqueous medium using samarium triflate as a reusable catalyst. organic-chemistry.org
Microwave-Assisted Synthesis: Microwave irradiation is a powerful tool for accelerating reactions, often leading to shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating. nih.gov, chemicalbook.com The synthesis of 2-(4-bromophenyl)benzo[d]thiazole was successfully performed using a domestic microwave oven, which saved both time and cost. researchgate.net, hpu2.edu.vn
Solvent-Free and Catalyst-Free Conditions: Some synthetic protocols for benzothiazoles have eliminated the need for both solvents and catalysts. Reactions can be performed under solvent-free conditions, for example by simple trituration (grinding) of the reactants, sometimes with a catalyst like molecular iodine. mdpi.com One-pot, solvent-free syntheses represent a highly efficient and waste-reducing approach. nih.gov
Use of Recyclable Catalysts: The development of catalysts that can be easily separated from the reaction mixture and reused is a core principle of green chemistry. Imidazolium chlorozincate ionic liquid supported on iron oxide magnetic nanoparticles (LAIL@MNP) has been used as a recyclable catalyst for benzothiazole synthesis under solvent-free sonication, with the catalyst being reusable for five consecutive runs. nih.gov
Applying these green methodologies to the synthesis of this compound can significantly reduce the environmental footprint of its production.
Advanced Spectroscopic Characterization Techniques for 2 Dibenzo B,d Furan 2 Yl Benzo D Thiazole Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For 2-(Dibenzo[b,d]furan-2-yl)benzo[d]thiazole, both one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques are employed to assign every proton and carbon atom in the molecule.
The ¹H NMR spectrum of this compound is expected to show a complex series of signals exclusively in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the benzothiazole (B30560) ring and the dibenzofuran (B1670420) ring system will exhibit distinct chemical shifts and coupling patterns based on their electronic environment. For instance, protons adjacent to the nitrogen and sulfur atoms in the benzothiazole moiety are anticipated to be deshielded and appear at a lower field. In related structures like 2-phenylbenzo[d]thiazole, protons of the benzothiazole ring appear in the range of 7.35-8.12 ppm. rsc.org
The ¹³C NMR spectrum provides complementary information, showing all 19 unique carbon atoms of the molecule. The carbon atom of the C=N bond in the thiazole (B1198619) ring is particularly characteristic and is expected to resonate at a significantly downfield shift, often in the range of 160-170 ppm, as seen in similar benzothiazole derivatives. rsc.orgnih.gov The remaining aromatic carbons of both the benzothiazole and dibenzofuran skeletons would appear in the typical range of 110-155 ppm.
Table 1: Representative NMR Data for Benzothiazole Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (δ) ppm |
|---|---|---|
| ¹H | Aromatic Protons (Benzothiazole) | 7.30 - 8.20 |
| ¹H | Aromatic Protons (Dibenzofuran) | 7.20 - 8.50 |
| ¹³C | C=N (Thiazole) | 163 - 168 |
| ¹³C | Aromatic Carbons | 110 - 155 |
Note: Data are representative values based on analogous structures reported in the literature. rsc.orgnih.gov
To definitively assign the complex and often overlapping signals in the one-dimensional NMR spectra, two-dimensional (2D) techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY spectra would reveal correlations between adjacent protons on each of the aromatic rings, allowing for sequential assignment of protons within each spin system of the dibenzofuran and benzothiazole moieties. The use of COSY is a standard method for assigning protons in complex aromatic systems. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to their attached carbon atoms. An HSQC spectrum would show a correlation peak for each C-H bond in the molecule, providing an unambiguous link between the ¹H and ¹³C assignments. This is crucial for distinguishing between carbons with similar chemical shifts. nih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital tool for determining the molecular weight of a compound and offers clues to its structure through analysis of fragmentation patterns.
HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of this compound. The exact mass can be calculated from its molecular formula, C₁₉H₁₁NOS, and compared with the experimental value to confirm its composition with high confidence. nih.gov Predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, can also be calculated for different adducts. uni.lu
Table 2: HRMS Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₁NOS | uni.lu |
| Calculated Monoisotopic Mass | 301.05612 Da | uni.lu |
| Predicted [M+H]⁺ Adduct | 302.06340 m/z | uni.lu |
| Predicted [M+Na]⁺ Adduct | 324.04534 m/z | uni.lu |
Data derived from computational predictions and the known molecular formula.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is characterized by intense absorption bands in the ultraviolet region, arising from π → π* transitions within the extensive conjugated aromatic system. The fusion of the dibenzofuran and benzothiazole chromophores creates a large delocalized π-system. In similar benzothiazole-containing systems, strong absorption bands are typically observed between 250 and 400 nm. researchgate.netmdpi.com The exact position and intensity of the absorption maxima (λmax) are sensitive to the solvent environment. The extended conjugation in the target molecule is expected to result in absorption at longer wavelengths compared to parent compounds like benzothiazole or dibenzofuran alone.
Table 3: Representative UV-Vis Absorption Data for Related Chromophores
| Compound/System | Solvent | Absorption Maxima (λmax) |
|---|---|---|
| N-(benzo[d]thiazol-2-yl) propanamide | Methanol (B129727) | 255 nm, 307 nm mdpi.com |
| Thienylarylbenzothiazoles | Ethanol | ~370 - 400 nm researchgate.net |
| Dibenzo[b,d]thiophene-based polymers | Dichloromethane | ~380 - 430 nm researchgate.net |
Note: This table provides context from related structures to estimate the expected absorption region.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands that confirm its structure.
Aromatic C-H Stretching: Sharp bands are expected above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region. nih.gov
C=N Stretching: A strong absorption band corresponding to the imine (C=N) bond of the thiazole ring is expected around 1550-1650 cm⁻¹. nih.govresearchgate.net
Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the vibrations of the aromatic rings. nih.gov
C-O-C Stretching: A strong, characteristic band for the aryl-ether (C-O-C) linkage within the dibenzofuran moiety is typically observed in the 1200-1250 cm⁻¹ region.
C-S Stretching: The vibration of the C-S bond within the thiazole ring generally appears as a weaker band in the 700-800 cm⁻¹ range. researchgate.net
Table 4: Expected IR Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H | C-H | 3030 - 3100 |
| Imine (Thiazole) | C=N | 1550 - 1650 |
| Aromatic Rings | C=C | 1400 - 1600 |
| Aryl Ether | C-O-C | 1200 - 1250 |
Note: Frequencies are based on typical values for the indicated functional groups found in similar molecules. nih.govresearchgate.net
Compound Names
Table 5: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-phenylbenzo[d]thiazole |
| Benzothiazole |
| Dibenzofuran |
| N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide |
| Thienylarylbenzothiazoles |
Computational and Theoretical Investigations of 2 Dibenzo B,d Furan 2 Yl Benzo D Thiazole Systems
Computational Prediction of Reactivity Descriptors and Mechanistic Pathways
Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity and elucidating the mechanistic pathways of complex organic molecules. For 2-(Dibenzo[b,d]furan-2-yl)benzo[d]thiazole and its derivatives, these theoretical investigations provide profound insights into their electronic structure and chemical behavior, guiding synthetic efforts and the design of new functional materials.
Reactivity Descriptors
Global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and kinetic stability of a molecule. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between these frontier orbitals (ΔE) is a key indicator of molecular stability; a smaller gap generally implies higher reactivity. irjweb.com
Theoretical studies on related benzothiazole (B30560) derivatives, often employing the B3LYP functional with a basis set like 6-311++G(d,p), have established a methodology for these calculations. irjweb.com While specific experimental or calculated values for this compound are not widely published, we can infer its likely electronic properties based on analyses of its constituent parts and similar conjugated systems. The fusion of the electron-rich dibenzofuran (B1670420) moiety with the electron-accepting benzothiazole group is expected to result in a relatively small HOMO-LUMO gap, indicating a molecule with significant charge transfer characteristics and potential for high reactivity.
Key reactivity descriptors that can be calculated include:
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of hardness, indicating the ease of charge transfer. It is calculated as S = 1 / (2η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ).
The following interactive table provides representative values for these descriptors for this compound, based on typical values observed for analogous benzothiazole and dibenzofuran derivatives in computational studies.
| Descriptor | Symbol | Formula | Representative Value (eV) |
| HOMO Energy | EHOMO | - | -5.85 |
| LUMO Energy | ELUMO | - | -2.15 |
| Energy Gap | ΔE | ELUMO - EHOMO | 3.70 |
| Ionization Potential | I | -EHOMO | 5.85 |
| Electron Affinity | A | -ELUMO | 2.15 |
| Electronegativity | χ | (I + A) / 2 | 4.00 |
| Chemical Hardness | η | (I - A) / 2 | 1.85 |
| Chemical Softness | S | 1 / (2η) | 0.27 |
| Electrophilicity Index | ω | μ2 / (2η) | 4.32 |
These values are illustrative and derived from computational studies on structurally related compounds.
The relatively low hardness and high electrophilicity index suggest that this compound is likely a "soft" molecule, prone to reacting with soft nucleophiles.
Molecular Electrostatic Potential (MEP)
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. In MEP maps, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are targets for nucleophiles.
For this compound, MEP analysis is expected to show a high negative potential around the nitrogen and sulfur atoms of the benzothiazole ring, making these the primary sites for electrophilic interactions. scirp.org Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential, indicating their susceptibility to nucleophilic attack. scirp.org
Mechanistic Pathways
Computational studies can also illuminate the most probable mechanistic pathways for the synthesis of complex molecules. The synthesis of 2-substituted benzothiazoles commonly involves the condensation of 2-aminothiophenol (B119425) with a corresponding aldehyde or carboxylic acid derivative.
For the synthesis of this compound, a likely pathway involves the reaction of 2-aminothiophenol with dibenzo[b,d]furan-2-carbaldehyde or dibenzo[b,d]furan-2-carboxylic acid. DFT calculations can model the transition states and intermediates of this condensation reaction to determine the activation energies and predict the most favorable reaction conditions.
A plausible mechanistic sequence, supported by studies on similar syntheses, is:
Nucleophilic Attack: The primary amine of 2-aminothiophenol attacks the carbonyl carbon of the dibenzofuran-2-carbaldehyde.
Intermediate Formation: A tetrahedral intermediate is formed.
Dehydration: The intermediate undergoes dehydration to form a Schiff base (imine).
Cyclization: An intramolecular nucleophilic attack by the sulfur atom onto the imine carbon leads to the formation of the thiazole (B1198619) ring.
Aromatization: A final oxidation or rearrangement step results in the stable, aromatic this compound product.
Computational modeling of this pathway would involve calculating the free energy profile, identifying the rate-determining step, and exploring the effects of different catalysts or solvents on the reaction kinetics. researchgate.net
Photophysical Phenomena and Electronic Transitions in 2 Dibenzo B,d Furan 2 Yl Benzo D Thiazole Derivatives
Absorption and Emission Spectral Characteristics
The absorption and emission spectra of 2-(dibenzo[b,d]furan-2-yl)benzo[d]thiazole derivatives are governed by π → π* or n → π* transitions. The fused rings of the dibenzofuran (B1670420) unit provide rigidity and planarity, which enhances electron conjugativity. researchgate.net In solution, the absorption and emission spectra often appear as mirror images of each other, suggesting that significant geometric distortion does not occur upon excitation. researchgate.net
Derivatives of 2-(2´-aminophenyl)benzothiazole have been studied, and their absorption and emission spectra can be influenced by the substitution of electron-donating and electron-withdrawing groups. cmu.ac.th For instance, theoretical studies using TD-DFT/TDB3LYP/6-311+G(d,p) level of theory have shown that the calculated absorption wavelengths are in good agreement with experimental data. cmu.ac.th The strategic placement of strong electron-donating groups and strong electron-withdrawing groups can lead to fluorescent dyes with large Stokes' shifts. cmu.ac.th
Table 1: Photophysical Data for select Benzothiazole (B30560) Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.
| Compound | Absorption Max (λabs max) (nm) | Emission Max (λem max) (nm) | Stokes Shift (nm) | Solvent |
|---|---|---|---|---|
| Compound 20 (with methoxy (B1213986) group) | 472 | - | - | Chloroform |
| Compound 24 (with cyano group) | 440 | - | - | Chloroform |
| PDBT | - | 576 | - | - |
| PDBT with CN- | 451 | 445 | - | - |
| BT-SCC | 326 | 546 | 220 | CH2Cl2 |
Data compiled from multiple sources. researchgate.netnih.govmdpi.com
A key feature of many this compound derivatives is the occurrence of intramolecular charge transfer (ICT) upon photoexcitation. This process involves the transfer of an electron from the electron-rich dibenzofuran moiety (donor) to the electron-deficient benzothiazole moiety (acceptor). The efficiency of this charge transfer is highly dependent on the electronic nature of substituents on the molecular framework. nih.gov
The emission properties of some thiazole (B1198619) derivatives are governed by the rotation of substituents, which can lead to distinct ICT processes in either twisted or planar excited states. nih.gov In polar solvents, local interactions can trigger an interconversion of the excited-state geometry, resulting in a significant bathochromic (red) shift of the fluorescence spectra, sometimes by as much as 100 nm. nih.gov For example, the large Stokes shift observed in BT-SCC (220 nm) is indicative of a possible conformational change upon photoexcitation, which can be attributed to an ICT process. mdpi.com Theoretical studies, such as those on 2,2′-(benzo[1,2-d:4,5-d′]bis(thiazole)-2,6-diyl)diphenol (BTAP), have shown that the strengthening of intramolecular hydrogen bonds in the excited state facilitates the ICT process. nih.gov
Exciton (B1674681) dynamics in conjugated polymers, a class of materials to which some derivatives can be related, are complex and occur over multiple time and length scales. arxiv.org Ultrafast processes on the femtosecond scale are typically intrachain and involve a quantum mechanical correlation between the exciton and nuclear degrees of freedom. arxiv.org In contrast, processes occurring after a picosecond involve the incoherent Förster transfer of excitons between different polymer chains. arxiv.orgfrontiersin.org
In materials like monolayer and few-layer MoS₂, quantum confinement effects can lead to an indirect-to-direct band gap crossover, resulting in faster electron-hole recombination. nih.gov In these atomically thin crystals, nonradiative relaxation pathways tend to dominate over radiative ones, and the fast trapping of excitons by surface states highlights the importance of controlling surface properties. nih.gov The coupling of excitons with torsional modes can also lead to dynamic processes such as exciton density localization and local polymer planarization on a sub-picosecond timescale. arxiv.org
Fluorescence and Phosphorescence Properties
The fluorescence and phosphorescence characteristics of this compound derivatives are central to their potential applications in optoelectronic devices. These properties are dictated by factors such as quantum yield and excited-state lifetimes.
The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter. For some benzothiazole derivatives, the quantum yield can be quite high. For example, BT-SCC exhibits a quantum yield of approximately 0.1 in a dilute solution of CH2Cl2, which increases to about 0.8 in aggregated states or in the solid state. mdpi.compsecommunity.org The quantum yield of thioflavin T (ThT) has been shown to vary significantly with the viscosity and temperature of the medium, ranging from 0.0001 in water at room temperature to 0.28 in a rigid isotropic solution. researchgate.net The increase in fluorescence quantum yield in viscous solutions or when incorporated into biopolymers is often attributed to the limitation of torsional rotation of molecular fragments, which would otherwise lead to fluorescence quenching. researchgate.net
The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This lifetime, along with the radiative decay rate (k_r), provides insight into the dynamics of the excited state. The intrinsic radiative lifetime of a molecule can be measured using various techniques. For instance, a new experimental technique was developed to measure the radiative lifetime of the 5p(5) (2)P(1/2) level of Te-, which was found to be 0.42(5) seconds. nih.gov In another study, the intrinsic radiative lifetime of the 5d106s 2S1/2 excited state in the platinum anion was measured to be 2.54 ± 0.10 s. aps.org For some benzothiadiazole derivatives, unexpectedly long luminescence lifetimes on the microsecond order have been observed at room temperature, which is atypical for purely organic compounds and suggests a triplet origin of the excited state. nih.gov This efficient singlet-to-triplet intersystem crossing is often promoted by the presence of a heavy atom, such as bromine. nih.gov
Aggregation-Induced Emission (AIE) Characteristics
Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.govrsc.org This behavior is the opposite of the more common aggregation-caused quenching (ACQ) effect.
Several derivatives of this compound exhibit AIE properties. For example, novel benzothiadiazole-containing dibenzobenzimidazole derivatives have demonstrated remarkable AIE characteristics with bright deep-red fluorescence in the aggregated state. researchgate.net The AIE effect in these compounds is often attributed to the restriction of intramolecular motion in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. nih.gov For instance, the D–A molecule BT-SCC, which contains a carbazole (B46965) donor and a benzothiadiazole acceptor, shows a significant AIE effect. mdpi.compsecommunity.org While weakly fluorescent in dilute CH2Cl2 solution, its fluorescence quantum yield increases dramatically in CH2Cl2/hexane mixtures or in the solid state. mdpi.compsecommunity.org Similarly, two other D-A molecules, BSC and BEC, containing carbazole moieties as donors, have also been observed to be AIE active. rsc.org
Solvatochromic Behavior and Environmental Influences on Photophysics
The photophysical properties of fluorescent molecules, such as this compound and its derivatives, are intrinsically linked to their environment. The phenomenon of solvatochromism, where the absorption and emission spectra of a compound shift in response to the polarity of the solvent, is a critical aspect of this interaction. This behavior arises from the differential stabilization of the ground and excited states of the molecule by the surrounding solvent molecules.
Influence of Solvent Polarity on Electronic Transitions
The electronic distribution within a molecule changes upon excitation from the ground state (S₀) to the first excited singlet state (S₁). In many organic fluorophores, the excited state is more polar than the ground state. In such cases, an increase in solvent polarity leads to a more significant stabilization of the excited state compared to the ground state. This results in a reduction of the energy gap between the S₀ and S₁ states, causing a bathochromic (red) shift in the emission spectrum.
For benzothiazole derivatives, which are known to possess intramolecular charge transfer (ICT) character, this effect is often pronounced. The benzothiazole moiety typically acts as an electron acceptor, while the substituent at the 2-position can function as an electron donor. In the case of this compound, the dibenzofuran group, with its extended π-conjugation, can participate in this charge transfer process.
Research on related 2-arylbenzothiazole structures demonstrates a clear positive solvatochromism, where the fluorescence emission maximum shifts to longer wavelengths as the solvent polarity increases. This is indicative of a more polar excited state, a common feature in donor-π-acceptor (D-π-A) systems. The extent of this shift is dependent on the specific electronic nature of the aryl substituent and its ability to modulate the ICT character of the molecule.
Detailed Research Findings
While specific experimental data for the solvatochromism of this compound is not extensively documented in publicly available literature, the behavior of analogous compounds provides valuable insights. Studies on benzothiazoles substituted with other bulky aromatic groups like phenyl and naphthyl at the 2-position have shown significant solvatochromic shifts. rsc.org For instance, in non-polar solvents like cyclohexane, these compounds exhibit emission in the blue-violet region, which progressively shifts towards the green-yellow region in highly polar solvents like methanol (B129727) or acetonitrile.
This behavior can be rationalized by considering the change in the dipole moment of the molecule upon excitation. The larger the change in dipole moment (Δµ = µₑ - µ₉, where µₑ and µ₉ are the excited and ground state dipole moments, respectively), the more sensitive the molecule's fluorescence is to the solvent polarity. The Lippert-Mataga equation is often used to correlate the Stokes shift with the solvent polarity function, providing a quantitative measure of this effect.
The following interactive table illustrates the typical solvatochromic shifts observed for a generic 2-arylbenzothiazole derivative in a range of solvents with varying polarity. This data is representative of the expected behavior for this compound.
| Solvent | Polarity Index (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |
| Cyclohexane | 31.2 | 340 | 395 | 4550 |
| Toluene | 33.9 | 342 | 410 | 5480 |
| Chloroform | 39.1 | 345 | 425 | 6350 |
| Acetone | 42.2 | 348 | 440 | 7100 |
| Acetonitrile | 45.6 | 350 | 455 | 7750 |
| Methanol | 55.4 | 352 | 470 | 8300 |
Note: The data in this table is illustrative and represents typical values for 2-arylbenzothiazole derivatives to demonstrate the solvatochromic effect. Actual values for this compound may vary.
Environmental Factors Beyond Solvent Polarity
Besides solvent polarity, other environmental factors can influence the photophysical properties of this compound derivatives. These include:
Viscosity: In viscous media, the non-radiative decay pathways, often involving molecular rotations or vibrations, can be restricted. This can lead to an increase in the fluorescence quantum yield. This phenomenon is known as aggregation-induced emission (AIE) or restriction of intramolecular motion (RIM).
Temperature: Temperature changes can affect both the solvent properties (viscosity, polarity) and the vibrational energy of the solute, influencing the rates of radiative and non-radiative decay processes. Generally, an increase in temperature leads to a decrease in fluorescence intensity due to enhanced non-radiative decay.
pH: For derivatives containing acidic or basic functional groups, changes in pH can alter the protonation state of the molecule, leading to significant changes in absorption and emission spectra.
Presence of Quenchers: The fluorescence of these compounds can be quenched by the presence of certain species, such as heavy atoms, oxygen, or electron-deficient molecules, through various mechanisms like collisional quenching or energy transfer.
Structure Property Relationships in 2 Dibenzo B,d Furan 2 Yl Benzo D Thiazole Compounds
Influence of Substituent Effects on Electronic and Optical Properties
The electronic and optical properties of molecules based on the 2-(dibenzo[b,d]furan-2-yl)benzo[d]thiazole framework are highly sensitive to the nature and position of substituent groups. The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can systematically tune the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which in turn dictates the molecule's photophysical and electrochemical behavior.
Studies on various heterocyclic systems confirm this trend. In coumarin (B35378) derivatives, substitutions can significantly alter the HOMO levels while the LUMOs remain relatively similar, indicating that the substituents' contributions are more pronounced for the HOMO. mdpi.com Similarly, in pyrrole (B145914) derivatives, a nitro group was found to create the most low-lying LUMO energy level, suggesting effective electron injection capabilities. dntb.gov.ua For benzothiazole (B30560) derivatives developed for skin protection, substituting the core with different five-membered rings like furan (B31954), pyrrole, or thiophene (B33073) directly impacts their UV-filtering capacity, a direct consequence of altered optical properties. nih.gov The compound featuring a furan ring exhibited the strongest UVB photoprotective qualities. nih.gov
The following table, based on data from analogous benzothiazole systems, illustrates the typical influence of substituents on frontier orbital energies. mdpi.com
| Compound ID | Substituent on Furan Ring | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (E_gap) (eV) |
| Comp1 | -H | -5.59 | -1.95 | 3.64 |
| Comp2 | -CH₃ | -5.58 | -1.88 | 3.70 |
| Comp3 | -NO₂ | -6.18 | -3.35 | 2.83 |
| Comp4 | -CH₃ (different position) | -5.52 | -1.92 | 3.60 |
This table is illustrative, based on data for furan-benzothiazole derivatives to show the general effects of substituents. mdpi.com
Elucidation of Conjugation Pathways and Delocalization Effects
The structure of this compound features an extended π-conjugated system that allows for significant electron delocalization across the entire molecular backbone. This delocalization is fundamental to its electronic and optical properties, including charge transport and light absorption/emission. The π-system is formed by the fused benzene (B151609) rings of the dibenzofuran (B1670420) and benzothiazole units, connected via a single bond.
The dibenzofuran moiety, a generally electron-rich aromatic system, acts as an effective electron donor. biointerfaceresearch.com The benzothiazole unit is known to be electron-deficient. nih.gov This inherent donor-acceptor (D-A) character within the single molecule promotes intramolecular charge transfer (ICT) upon photoexcitation, a key process in many organic electronic materials. The oxygen heteroatom in the furan ring and the nitrogen and sulfur heteroatoms in the thiazole (B1198619) ring also participate in the π-system, influencing the electron density distribution. biointerfaceresearch.comcsic.es
Theoretical studies on related polythiophenes have shown that the inclusion of a benzo[d]thiazole ring can dramatically decrease the energy gap, confirming its strong effect on the electronic structure and delocalization of the polymer. nih.gov The insertion of π-bridging units, such as thiophene, between donor and acceptor moieties is a common strategy to enhance π-conjugation length and solubility, which in turn modifies the optoelectronic properties of the final material. nih.gov Furthermore, non-covalent interactions like π-π stacking, as observed in derivatives of dibenzofuran, can create through-space conjugation pathways in the solid state, facilitating intermolecular electronic communication. nih.gov The distance between adjacent furan rings in one such derivative was found to be as close as 3.37 Å, enabling these interactions. nih.gov
Impact of Steric Hindrance and Conformational Flexibility on Molecular Functionality
The functionality of this compound is critically dependent on its three-dimensional structure, which is governed by steric hindrance and conformational flexibility. The key flexible point is the single bond connecting the dibenzofuran and benzothiazole ring systems. Rotation around this bond determines the dihedral angle between the two planar moieties.
A smaller dihedral angle (a more planar conformation) generally leads to more effective π-orbital overlap and enhanced electronic conjugation. This results in red-shifted absorption and emission spectra and improved charge transport properties. Conversely, a large dihedral angle, often forced by bulky substituents near the connecting bond, can disrupt conjugation, leading to blue-shifted spectra and localized electronic states.
Molecular Design Principles for Tunable Photophysical and Electrochemical Properties
The design of novel materials based on the this compound scaffold with precisely controlled properties relies on a few key principles derived from its structure-property relationships.
Donor-Acceptor Tuning: The photophysical and electrochemical properties can be finely tuned by modifying the electron-donating and electron-withdrawing strength of the constituent parts. dntb.gov.ua Attaching strong electron-donating groups to the dibenzofuran unit and/or strong electron-withdrawing groups to the benzothiazole unit will decrease the HOMO-LUMO gap. This leads to a red-shift in the absorption and emission wavelengths, allowing for the targeting of specific colors from blue to orange and even white light when mixed with other emitters. dntb.gov.uasemanticscholar.org
Modulation of π-Conjugation: The extent of π-conjugation can be engineered. Inserting π-conjugated linkers, such as thiophene or ethynylene units, between the dibenzofuran and benzothiazole cores can extend the delocalization pathway. nih.gov This strategy typically results in enhanced molar absorptivity and a further red-shift in the absorption spectrum. nih.gov
Control of Conformation and Morphology: Steric control is essential for influencing both intramolecular conjugation and intermolecular packing. Introducing bulky groups can twist the molecular backbone, disrupting conjugation to achieve blue-shifted emission. Conversely, designing molecules that favor planar conformations and strong intermolecular π-π stacking is crucial for applications requiring high charge carrier mobility, such as organic field-effect transistors (OFETs).
By applying these principles, chemists can rationally design and synthesize derivatives of this compound with optimized performance for a wide array of applications, from organic light-emitting diodes (OLEDs) and sensors to dye-sensitized solar cells. nih.govnih.gov
Applications of 2 Dibenzo B,d Furan 2 Yl Benzo D Thiazole in Functional Materials
Organic Light-Emitting Diode (OLED) Technology
The unique photophysical properties of organic molecules are harnessed in OLEDs to create highly efficient and vibrant displays. The performance of these devices is critically dependent on the properties of the materials used in their various layers.
Utilization as Host Materials in Electroluminescent Devices
A thorough review of current scientific literature reveals a lack of specific research focused on the application of 2-(Dibenzo[b,d]furan-2-yl)benzo[d]thiazole as a host material in electroluminescent devices. However, the structural components of the molecule, dibenzofuran (B1670420) and benzothiazole (B30560), are frequently incorporated into host materials for OLEDs.
Dibenzofuran derivatives are often used as the p-type (hole-transporting) unit in bipolar host materials. The combination of a hole-transporting dibenzofuran moiety with an electron-transporting unit can lead to balanced charge transport, a crucial factor for high-efficiency OLEDs. For instance, studies on regioisomers of dibenzofuran-based bipolar host materials have demonstrated that the substitution position on the dibenzofuran core significantly impacts device performance in yellow phosphorescent OLEDs.
Table 1: Example Performance of a Dibenzofuran-Based Host Material in a Yellow PhOLED
| Host Material | Emitter | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) |
|---|---|---|---|
| CF-2-BzF | PO-01 | 77.2 | 25.3 |
Data sourced from a study on dibenzofuran-based bipolar host materials and is not specific to this compound.
Function as Electron Blocking Layers (EBLs)
There is no specific research in the reviewed literature that investigates the use of This compound in electron blocking layers of OLEDs. The function of an EBL is to confine electrons within the emissive layer, preventing them from reaching the anode and thus increasing the probability of radiative recombination. Materials suitable for EBLs typically possess a high triplet energy and a low highest occupied molecular orbital (HOMO) energy level. While the exact properties of the title compound are not documented, the general characteristics of its constituent parts can be considered.
Strategies for Enhancing Charge Transport and Exciton (B1674681) Management in OLEDs
Specific strategies for enhancing charge transport and exciton management using This compound have not been reported. However, the general approach for molecules containing both dibenzofuran and benzothiazole units would be to leverage their inherent electronic properties. The dibenzofuran unit is generally considered to be more hole-transporting in nature, while the benzothiazole moiety is an electron-deficient system, suggesting an ability to transport electrons. A molecule combining these two could potentially exhibit bipolar charge transport characteristics, which is a key strategy for improving OLED performance by balancing the flow of electrons and holes to the emissive layer. This can lead to a higher recombination efficiency of charge carriers and, consequently, a higher external quantum efficiency.
Fluorescent Chemical Sensors and Biosensors
The development of fluorescent sensors for the detection of various analytes is a burgeoning field of research. The principle behind these sensors is a change in their fluorescence properties upon interaction with the target analyte.
Development for Metal Ion Detection (e.g., Cu²⁺, Cr³⁺, Al³⁺, Cd²⁺, Zn²⁺, Hg²⁺)
No studies have been published on the use of This compound for the detection of metal ions. However, the benzothiazole moiety is a common structural element in fluorescent chemosensors for metal ions. The nitrogen and sulfur atoms in the thiazole (B1198619) ring can act as binding sites for metal ions. This coordination can lead to changes in the photophysical properties of the molecule, such as an enhancement (chelation-enhanced fluorescence, CHEF) or quenching of fluorescence, allowing for the detection of the metal ion. For example, a benzothiazole-based chemosensor has been reported for the selective detection of the Zn²⁺ ion, where the fluorescence intensity of the sensor was significantly enhanced upon complexation with zinc.
Table 2: Example of a Benzothiazole-based Fluorescent Sensor for Metal Ion Detection
| Sensor | Target Ion | Fluorescence Change | Detection Limit |
|---|---|---|---|
| BIT-3 | Zn²⁺ | Enhancement | Not specified |
Data from a study on a benzo[d]imidazo[2,1-b]thiazole-based sensor and is not specific to this compound.
Sensing Mechanisms for Small Molecules and Explosives (e.g., 2,4,6-Trinitrophenol, Amines)
There is no available research on the application of This compound as a fluorescent sensor for small molecules or explosives. In the broader context of benzothiazole derivatives, they have been investigated for the detection of various analytes. The sensing mechanism often involves an interaction between the electron-rich or electron-deficient parts of the sensor molecule and the analyte. For instance, electron-rich fluorescent compounds can have their fluorescence quenched by electron-deficient nitroaromatic compounds, such as 2,4,6-trinitrophenol (picric acid), which is a common explosive. This quenching effect forms the basis of the detection. Conversely, interactions with electron-donating species like amines can also lead to a detectable change in the fluorescence signal.
Advanced Optoelectronic Materials Development
The unique combination of an electron-rich dibenzofuran core and an electron-deficient benzothiazole segment in this compound makes it a promising candidate for various advanced optoelectronic applications. The intramolecular charge transfer (ICT) from the donor to the acceptor unit upon photoexcitation is a key mechanism governing the photophysical properties of such molecules, making them suitable for development as active components in various devices.
Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic transition that would typically require a single photon of twice the energy. Materials with high 2PA cross-sections are valuable for applications like 3D microfabrication, optical data storage, and bio-imaging. The design of effective 2PA chromophores often relies on creating molecules with a significant change in dipole moment between the ground and excited states, a characteristic inherent to D-A systems.
The structure of this compound, featuring a dibenzofuran donor and a benzothiazole acceptor, fits the D-A design paradigm favored for 2PA materials. researchgate.netscribd.com Research on multi-branched chromophores has identified dibenzofuran as a suitable core for building molecules with enhanced 2PA properties. researchgate.net Similarly, benzothiazole and its derivatives are recognized as effective acceptor units or branches in D-π-A-π-D type structures, contributing to large 2PA cross-sections. researchgate.net The strategic combination of such donor and acceptor moieties can lead to materials with strong 2PA response, which is crucial for their function as photosensitizers in the near-infrared (NIR) region. researchgate.net Although direct experimental data for this compound is not available, its molecular framework suggests a strong potential for use in developing novel 2PA chromophores.
Electrochromic materials are capable of changing their optical properties, such as color and transparency, in response to an applied electrical voltage. This functionality is being explored for applications in smart windows, displays, and sensors. Conjugated polymers and molecules that can be reversibly oxidized and reduced are the basis for most electrochromic devices.
The dibenzofuran moiety has been successfully incorporated into the backbones of hybrid π-conjugated polymers for electrochromic applications. researchgate.net These dibenzo pentacycle-centered polymers have demonstrated desirable performance characteristics, including high contrast ratios, good coloration efficiencies, and stability. researchgate.net Furthermore, studies on small molecules combining dibenzofuran with other electroactive units like carbazole (B46965) have shown reversible, multi-colored electrochromism. researchgate.net On the other hand, the benzothiazole unit has also been integrated into polymers and small molecules to tune their electro-optic properties. researchgate.net The ability of the this compound structure to support stable radical anions and cations upon electrochemical stimulation makes it a plausible candidate for an active component in electrochromic systems. The color of such a material would be expected to change as it switches between its neutral, oxidized, and reduced states.
Integration into Organic Solar Cells (as Chromophores)
Organic solar cells (OSCs) utilize organic molecules or polymers to convert sunlight into electricity. The core component of an OSC is the photoactive layer, which typically consists of an electron donor and an electron acceptor material. Chromophores with a D-A structure are widely used as donor materials because this architecture helps to facilitate charge separation, a critical step in the photovoltaic process.
The constituent parts of this compound are well-recognized in the field of organic photovoltaics. Patent literature identifies both dibenzofuran and benzothiazole groups as suitable heterocyclic moieties for use in the photoactive layers of organic solar cells and photoelectric conversion elements. epo.orggoogle.com The dibenzofuran group can act as a robust electron-donating building block, while the benzothiazole group serves as an electron acceptor. This combination within a single molecule promotes a broad absorption spectrum and facilitates the intramolecular charge transfer necessary for efficient exciton dissociation at the donor-acceptor interface in a bulk-heterojunction solar cell. Theoretical studies on chromophores containing benzothiazole have further affirmed their potential for application in organic solar cells. cncb.ac.cn Therefore, this compound represents a viable structural motif for the design of novel, small-molecule, non-fullerene chromophores for OSC applications.
Mechanistic Insights into Biological Activity of 2 Dibenzo B,d Furan 2 Yl Benzo D Thiazole Derivatives
Structure-Activity Relationship (SAR) Studies in Enzyme Inhibition
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For benzothiazole (B30560) derivatives, SAR studies have been crucial in optimizing their potential as enzyme inhibitors. nih.govnih.gov The general structure of benzothiazole allows for substitutions at various positions, each capable of significantly altering the compound's physicochemical properties and its binding affinity to enzyme active sites.
For instance, studies on various 2-substituted benzothiazoles have shown that the nature of the group at the 2-position of the benzothiazole ring is a critical determinant of activity and selectivity. biointerfaceresearch.com The introduction of large, aromatic, and hydrophobic groups, such as the dibenzofuran (B1670420) moiety in the title compounds, is a common strategy to enhance binding to hydrophobic pockets within enzyme active sites. Research on related benzofuran-thiazole hybrids has demonstrated that substitutions on the furan (B31954) and thiazole (B1198619) rings can lead to potent and selective enzyme inhibitors. atmiyauni.ac.in
Investigations into Cyclooxygenase (COX-1/COX-2) Inhibition Mechanisms
Cyclooxygenase (COX) enzymes, existing as two primary isoforms COX-1 and COX-2, are key targets for anti-inflammatory drugs. While non-selective inhibition can lead to gastrointestinal side effects, selective COX-2 inhibition is a desirable trait for modern anti-inflammatory agents. nih.govnih.gov The mechanism of inhibition typically involves the drug binding to a channel in the enzyme, preventing the substrate, arachidonic acid, from reaching the catalytic site. nih.gov
The selectivity of inhibitors is often governed by subtle structural differences between the two isoforms. COX-2 possesses a larger, more accessible active site and a side pocket, which can accommodate bulkier substituent groups compared to COX-1. nih.gov This difference is a key principle in the design of selective inhibitors. While direct studies on 2-(dibenzo[b,d]furan-2-yl)benzo[d]thiazole derivatives are not extensively documented in the available literature, the design rationale for these molecules would leverage the bulky dibenzofuran group to achieve selective binding to the larger COX-2 active site. Molecular modeling studies on other benzothiazine and pyrazolobenzotriazinone derivatives have confirmed that bulky aryl groups can be effectively accommodated in the COX-2 active site, leading to potent and selective inhibition. nih.govelsevierpure.com
Analysis of Quorum Sensing Inhibition Mechanisms
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates gene expression, including the production of virulence factors and biofilm formation, in response to population density. nih.govfrontiersin.org Inhibiting QS is a promising anti-pathogenic strategy that is less likely to induce drug resistance compared to traditional antibiotics. nih.gov There are several mechanisms by which QS can be inhibited, including blocking the synthesis of signaling molecules (autoinducers), degrading these molecules, or interfering with their receptors. frontiersin.orgresearchgate.net
Benzothiazole derivatives have emerged as potential quorum sensing inhibitors (QSIs). nih.govresearchgate.net The mechanism often involves the antagonist binding to QS receptors, such as LasR in Pseudomonas aeruginosa, thereby preventing the binding of the native autoinducer and subsequent activation of virulence genes. researchgate.net The structural features of the dibenzofuran-benzothiazole scaffold, particularly its size and hydrophobicity, make it a candidate for interacting with the ligand-binding domains of QS receptors. Studies on other benzothiazole derivatives have shown that they can effectively suppress QS-regulated virulence factors like biofilm formation and the production of extracellular enzymes. nih.gov
Elucidation of Antitubercular Activity and Molecular Design Principles
Tuberculosis (TB) remains a major global health threat, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of new antitubercular agents. nih.gov Benzothiazole-based compounds have shown significant promise in this area. researchgate.netrsc.org The design of novel antitubercular agents often focuses on targeting essential mycobacterial enzymes or disrupting the integrity of the unique mycobacterial cell wall.
A key design principle for antitubercular drugs is ensuring adequate lipophilicity to penetrate the complex, lipid-rich cell wall of Mycobacterium tuberculosis. The incorporation of a large, hydrophobic moiety like dibenzofuran into the benzothiazole structure is consistent with this principle. dergipark.org.tristanbul.edu.tr SAR studies on various antitubercular benzothiazoles have highlighted that substitutions on the benzothiazole ring and the attached aryl groups can significantly impact the minimum inhibitory concentration (MIC). nih.govdergipark.org.tr For example, the presence of electron-withdrawing or lipophilic groups often enhances activity. Molecular docking studies have suggested that some benzothiazole derivatives may exert their effect by inhibiting key enzymes like decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is crucial for cell wall synthesis. rsc.org
| Compound Type | Substitution | MIC (µg/mL) | Reference |
| Benzothiazole-pyrimidine hybrid | 4-chlorophenyl, cyano | 0.24 | nih.gov |
| Benzothiazole-pyrimidine hybrid | 4-chlorophenyl, amino | 0.49 | nih.gov |
| Benzothiazole-azetidinone | 4-OCH3-phenyl | Significant Activity | dergipark.org.tr |
| 2-Aryl Benzothiazole | Varied aryl groups | Good to moderate | researchgate.net |
Probing Molecular Interaction Mechanisms with Biological Targets
Understanding the interactions between a drug candidate and its biological target at a molecular level is crucial for rational drug design. Computational tools like molecular docking and molecular dynamics (MD) simulations are invaluable for this purpose. biointerfaceresearch.comatmiyauni.ac.in These methods predict the binding mode and affinity of a ligand within the active site of a target protein, providing insights into the key interactions that drive biological activity.
For benzothiazole derivatives, docking studies have been performed against a range of targets, including protein kinases, dihydroorotase, and various enzymes implicated in cancer and infectious diseases. biointerfaceresearch.comnih.gov These studies often reveal the importance of hydrogen bonds, hydrophobic interactions, and π-π stacking in the binding of the ligand. nih.gov The benzothiazole nucleus itself can participate in these interactions, while substituents like the dibenzofuran group would primarily engage in hydrophobic and van der Waals interactions, anchoring the molecule in non-polar regions of the binding site. biointerfaceresearch.comatmiyauni.ac.in For example, docking studies of benzofuran-thiazole hybrids against matrix metalloproteinases (MMPs) have shown that the fused ring system fits well into the enzyme's active site, contributing to inhibitory activity. atmiyauni.ac.in Similar interactions would be expected for the larger dibenzofuran-benzothiazole derivatives with their respective biological targets.
Future Research Directions and Emerging Trends in 2 Dibenzo B,d Furan 2 Yl Benzo D Thiazole Research
Development of Novel Synthetic Methodologies for Complex Molecular Architectures
The future synthesis of derivatives based on the 2-(dibenzo[b,d]furan-2-yl)benzo[d]thiazole core will likely focus on creating more complex and functionalized molecular architectures with high efficiency and precision. While classical methods for forming dibenzofurans and benzothiazoles are well-established, emerging trends point towards the development of more sophisticated and sustainable synthetic protocols. researchgate.netrsc.org
Key areas of future synthetic development include:
Advanced Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Stille couplings, are instrumental in forming the C-C bonds necessary to link the dibenzofuran (B1670420) and benzothiazole (B30560) units or to append additional functional groups. nih.gov Future work will likely explore more efficient catalyst systems, including those based on reusable palladium on carbon (Pd/C), to improve yields and facilitate easier purification. organic-chemistry.org The development of one-pot procedures that combine multiple synthetic steps, such as sequential iodination and O-arylation followed by palladium-catalyzed cyclization, will be a key goal to streamline the synthesis of complex derivatives. organic-chemistry.org
C-H Activation/Functionalization: Direct C-H activation represents a powerful and atom-economical strategy for modifying the core structure. This approach avoids the need for pre-functionalized starting materials (like halogenated compounds), reducing synthetic steps and waste. Future research will likely focus on developing regioselective C-H amidation, arylation, or alkylation methods to introduce a variety of functional groups onto both the dibenzofuran and benzothiazole rings. mdpi.com
Cascade and Domino Reactions: Designing synthetic routes that involve cascade or domino reactions, where multiple bonds are formed in a single operation, is a growing trend. researchgate.net For instance, a one-pot method for constructing the dibenzofuran motif from components like 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes through a sequence of cross-coupling and Ullmann coupling reactions showcases the potential for rapid assembly of the core structure. organic-chemistry.org
Green Chemistry Approaches: There is a strong impetus to develop more environmentally benign synthetic methods. This includes the use of greener solvents, catalyst-free reactions where possible, and electrochemical synthesis. nih.gov For example, the electrochemical coupling of amines with aryl isothiocyanates to form benzothiazole derivatives offers a sustainable alternative to traditional methods. nih.gov
These advanced synthetic strategies will enable the creation of a new generation of this compound-based molecules with tailored properties for specific applications.
Advanced Theoretical Modeling for Predictive Design and Materials Discovery
Computational chemistry is an increasingly indispensable tool for accelerating the discovery and design of new materials. Advanced theoretical modeling, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will play a pivotal role in predicting the properties of novel this compound derivatives before their synthesis. scirp.orgnih.gov
Future research in this area will focus on:
Predicting Optoelectronic Properties: Theoretical calculations can accurately predict key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy band gap, and absorption/emission spectra. scirp.orgresearchgate.net This allows for the in-silico screening of large libraries of virtual compounds to identify candidates with desired photophysical properties, such as specific emission colors or high quantum yields, for applications in OLEDs or as fluorescent probes. researchgate.net
Understanding Structure-Property Relationships: Modeling can elucidate how structural modifications, such as the introduction of different substituent groups, affect the planarity, electronic distribution, and intramolecular charge transfer (ICT) characteristics of the molecule. scirp.orgresearchgate.net For example, by analyzing the molecular electrostatic potential (MEP) maps, researchers can identify reactive sites for electrophilic or nucleophilic attack, guiding further synthetic functionalization. scirp.org
Simulating Environmental Effects: Advanced models can simulate how the properties of these molecules change in different environments, such as various solvents (solvatochromism) or in the solid state. This is crucial for designing materials that perform reliably in real-world applications.
Investigating Reaction Mechanisms: DFT studies can be used to investigate the reaction pathways and energy barriers of synthetic routes, helping to optimize reaction conditions and explain experimental outcomes. nih.gov For instance, theoretical analysis of the C-O bond scission in dibenzofuran has provided insights into its stability and reactivity under various conditions. nih.gov
By integrating these theoretical approaches, researchers can adopt a "materials-by-design" strategy, significantly reducing the trial-and-error inherent in traditional laboratory work and accelerating the development of next-generation materials based on the dibenzofuran-benzothiazole core.
Design of Multi-Stimuli Responsive Materials based on Dibenzofuran-Benzothiazole Core
The development of "smart" materials that change their properties in response to external stimuli is a major frontier in materials science. The rigid, planar, and photophysically active nature of the this compound scaffold makes it an excellent candidate for designing multi-stimuli responsive materials. mdpi.com These materials can translate environmental changes into detectable optical signals, such as a change in color or fluorescence.
Emerging trends in this field include:
Mechanochromic Luminescence (MCL): Materials exhibiting MCL change their emission color in response to mechanical force (e.g., grinding, shearing, or stretching). This phenomenon is often associated with a transition between crystalline and amorphous states. rsc.org The dibenzofuran-benzothiazole core, with appropriate side groups to control molecular packing, could be engineered to display reversible MCL. Such materials have potential applications in stress sensors, security inks, and data storage. rsc.orgnih.gov
Thermochromism and Photochromism: The introduction of specific functional groups could impart responsiveness to temperature (thermochromism) or light (photochromism). For example, attaching long alkyl chains to furan-containing dyes has been shown to induce reversible thermal and mechanical responsiveness. rsc.orgnih.gov This could be applied to create rewritable optical media or temperature-sensitive fluorescent switches.
Acidochromism: The nitrogen atom in the benzothiazole ring can be protonated by acids, which can significantly alter the electronic structure and photophysical properties of the molecule. This leads to acidochromism, where the material changes color or fluorescence in the presence of acids. This property can be harnessed for developing reusable acid sensors.
Aggregation-Induced Emission (AIE): By incorporating moieties known to exhibit AIE, derivatives of this compound could be designed to be non-emissive in solution but highly fluorescent in the aggregated or solid state. This is highly desirable for certain biological imaging and sensing applications.
The ability to combine multiple responsive behaviors into a single material is a particularly exciting direction. A multi-stimuli responsive material based on the dibenzofuran-benzothiazole core could react independently to several inputs, paving the way for more complex and intelligent sensor systems.
Integration into Hybrid Organic-Inorganic Material Systems
The synergy between organic and inorganic components can lead to hybrid materials with properties that surpass those of their individual constituents. nih.gov Integrating this compound derivatives into inorganic frameworks is a promising future direction for creating advanced functional materials.
Key areas of exploration include:
Perovskite Solar Cells (PSCs): Organic molecules are increasingly used as interface layers in perovskite solar cells to improve efficiency and stability. Benzothiadiazole derivatives have been successfully employed as electron transport materials (ETMs) at the buried interface of n-i-p PSCs, leading to enhanced device performance and stability. rsc.org The unique electronic properties of this compound could be leveraged by designing derivatives that serve as efficient hole-transporting or electron-transporting layers, or as passivating agents to reduce defects in the perovskite film.
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal nodes and organic linkers. By designing derivatives of this compound with suitable coordinating groups (e.g., carboxylates or pyridyls), these molecules can be incorporated as the organic linkers in new MOFs. The intrinsic porosity and photophysical properties of the resulting MOFs could be exploited for applications in chemical sensing, gas storage, or heterogeneous catalysis. Furthermore, MOFs can be used as adsorbents for removing sulfur compounds like dibenzothiophene (B1670422) from fuels, suggesting that a MOF built from a dibenzofuran-benzothiazole linker could have unique adsorptive properties. mdpi.com
Hybrid Silsesquioxanes: Crown ethers like dibenzo-18-crown-6 (B77160) have been incorporated into polysilsesquioxane networks to create hybrid materials for ion complexation. rsc.org Similarly, functionalized this compound could be covalently linked to a silica (B1680970) framework via sol-gel processing. This could yield robust, transparent materials with built-in fluorescence, suitable for solid-state sensors or luminescent coatings.
Coating and Composite Materials: Coating MOFs with a hydrophobic microporous organic network (MON) can enhance their performance in aqueous environments. fao.org The dibenzofuran-benzothiazole unit could be a building block for such hydrophobic networks, creating protective shells around sensitive inorganic materials or forming the core of new composite adsorbents.
The development of these organic-inorganic hybrid systems offers a pathway to combine the processability and tunable electronic properties of organic molecules with the robustness and structural diversity of inorganic materials.
Exploration of New Sensing Paradigms and Advanced Analyte Detection Platforms
The inherent fluorescence of the this compound core makes it a highly attractive building block for the next generation of chemical sensors and bio-probes. chemisgroup.us Future research will likely move beyond simple detection to create more sophisticated sensing platforms.
Emerging trends in this domain are:
Selective Ion and Anion Detection: Benzofuran (B130515) and benzothiazole-based chemosensors have demonstrated the ability to selectively detect various metal ions (e.g., Fe³⁺, Zn²⁺, Cd²⁺) and anions. chemisgroup.usmdpi.com By incorporating specific binding sites (e.g., polyamine chains or crown ethers) into the this compound structure, highly selective and sensitive "turn-on" or "turn-off" fluorescent probes can be developed. chemisgroup.usresearchgate.net These sensors could be used for environmental monitoring or biological analysis.
Ratiometric Sensing: Ratiometric fluorescent probes, which exhibit a shift in emission wavelength upon analyte binding, are superior to intensity-based probes as they provide a built-in self-calibration that is insensitive to probe concentration and instrumental variations. rsc.org Future designs could employ mechanisms like Förster Resonance Energy Transfer (FRET) or Excited-State Intramolecular Proton Transfer (ESIPT) within the dibenzofuran-benzothiazole framework to achieve ratiometric sensing of pH, polarity, or specific analytes. researchgate.net
Bioimaging Probes: Functionalizing the core structure with biocompatible groups and targeting moieties could lead to probes for cellular imaging. For example, sensors designed to detect specific species within organelles like mitochondria or lysosomes are of great interest. researchgate.net The dibenzofuran-benzothiazole scaffold could be engineered to respond to changes in the cellular microenvironment, such as pH fluctuations or the presence of reactive oxygen species.
Advanced Detection Platforms: Beyond solution-based sensing, these molecules could be integrated into practical device platforms. This includes their incorporation into fiber-optic sensors, fluorescent test papers for rapid on-site analysis, or as the sensing element in thin-film electronic devices. chemisgroup.usresearchgate.net
By leveraging the tunable photophysics and synthetic versatility of the this compound core, researchers can develop novel sensing paradigms that offer higher sensitivity, selectivity, and ease of use for a wide range of analytical challenges in medicine, environmental science, and security.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(dibenzo[b,d]furan-2-yl)benzo[d]thiazole derivatives?
- Methodological Answer : Direct arylation using Fe₃O(BDC)₃ as a recyclable heterogeneous catalyst is highly efficient. For example, reacting benzothiazole with substituted benzaldehydes in N-methyl-2-pyrrolidone (NMP) solvent and di-tert-butyl peroxide (DTBP) as an oxidant yields 2-arylbenzo[d]thiazoles with 55–90% efficiency. Electron-donating substituents (e.g., methoxy) enhance reactivity, while bulky or electron-withdrawing groups reduce yields . Alternative methods include copper-catalyzed condensation under mild conditions for thiazole ring formation .
Q. How should researchers characterize benzothiazole derivatives to confirm structural integrity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., aromatic protons at δ 7.1–8.5 ppm for benzo[d]thiazole) .
- IR Spectroscopy : Identify functional groups (e.g., C=N stretching at ~1606 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight and fragmentation patterns .
- Elemental Analysis : Ensure purity by matching calculated vs. experimental C/H/N/S percentages .
Q. What computational methods are suitable for predicting the electronic properties of benzothiazole-based compounds?
- Methodological Answer : Hybrid density functional theory (DFT) with the B3LYP functional (Becke’s three-parameter exchange and Lee-Yang-Parr correlation) provides accurate electronic structure analysis. Basis sets like 6-31G(d) are recommended for geometry optimization and HOMO-LUMO gap calculations. Effective core potentials (ECPs) should be used for heavy atoms in photophysical studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for benzothiazole syntheses?
- Methodological Answer : Systematically vary reaction parameters (e.g., solvent, catalyst loading, temperature) to identify optimal conditions. For example, Fe₃O(BDC)₃-mediated direct arylation shows solvent-dependent efficiency: NMP outperforms DMF or THF due to better coordination with the iron framework. Conflicting yields for electron-deficient aldehydes (e.g., 4-fluorobenzaldehyde: 81% vs. 2-methylbenzaldehyde: 55%) may arise from steric hindrance, which can be mitigated using bulkier catalysts .
Q. What strategies are effective for studying the bioactivity of benzothiazole derivatives against parasitic or microbial targets?
- Methodological Answer :
- In vitro assays : Evaluate anti-Trypanosoma cruzi activity using epimastigote cultures. Compounds like 2-(4-fluorobenzylthio)benzo[d]thiazole (IC₅₀: 1.2 μM) show promise via thiol-group interactions with parasite enzymes .
- Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., T. cruzi CYP51). Prioritize derivatives with sulfonamide or indole moieties for enhanced hydrogen bonding .
Q. How can DFT guide the design of phosphorescent iridium(III) complexes using benzothiazole ligands?
- Methodological Answer : Optimize cyclometalated ligands (e.g., 2-(4-methoxyphenyl)benzo[d]thiazole) using TD-DFT to predict emission spectra. Incorporate relativistic effects via ECPs for Ir atoms. Experimental validation shows λₑₘ at 580–620 nm (orange-red emission), correlating with calculated HOMO-LUMO gaps (~2.3 eV) .
Q. What green chemistry approaches improve the sustainability of benzothiazole synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
